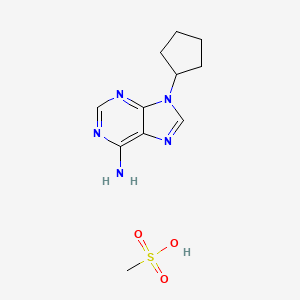

9-Cyclopentyladenine monomethanesulfonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

9-cyclopentylpurin-6-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5.CH4O3S/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7;1-5(2,3)4/h5-7H,1-4H2,(H2,11,12,13);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMDRSJHCYQPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(C1)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424973 | |

| Record name | 9-Cyclopentyladenine monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189639-09-6 | |

| Record name | 9-Cyclopentyladenine monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 9-Cyclopentyladenine Monomethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview of the anticipated mechanism of action for 9-Cyclopentyladenine monomethanesulfonate as a potential cyclin-dependent kinase (CDK) inhibitor, a thorough review of publicly available scientific literature did not yield specific quantitative data (e.g., IC50 values) or detailed, compound-specific experimental protocols for this particular molecule. Therefore, this document outlines the expected biological activities and relevant experimental methodologies based on the broader class of adenine-derived CDK inhibitors.

Executive Summary

This compound is an adenosine analog that, based on its structural class, is predicted to function as a competitive inhibitor of cyclin-dependent kinases (CDKs). These enzymes are critical regulators of cell cycle progression and transcription. By targeting CDKs, particularly CDK2 and CDK9, this compound is anticipated to induce cell cycle arrest, primarily at the G1/S transition, and trigger apoptosis in rapidly proliferating cells, such as cancer cells. This guide details the theoretical mechanism of action, provides established protocols for assessing these biological effects, and visualizes the key signaling pathways involved.

Core Mechanism of Action: Cyclin-Dependent Kinase Inhibition

As a purine analog, this compound likely exerts its biological effects by competing with ATP for the binding site on cyclin-dependent kinases. The primary targets within this family are predicted to be CDK2 and CDK9, which play pivotal roles in cell cycle control and transcriptional regulation, respectively.

Inhibition of CDK2 and G1/S Cell Cycle Arrest

The transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint for cell proliferation and is tightly regulated by the CDK2/Cyclin E complex.

-

Normal G1/S Transition: In a normal cell cycle, the retinoblastoma protein (Rb) is phosphorylated by CDK4/6 and subsequently by CDK2/Cyclin E. This phosphorylation event causes Rb to release the E2F transcription factor, which then activates the transcription of genes necessary for DNA replication, committing the cell to enter the S phase.

-

Action of 9-Cyclopentyladenine: By inhibiting CDK2, 9-Cyclopentyladenine would prevent the hyperphosphorylation of Rb. As a result, E2F remains bound and inactive, leading to a halt in the transcription of S-phase genes. This molecular brake results in cell cycle arrest at the G1/S checkpoint.

Inhibition of CDK9 and Transcriptional Regulation

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex is essential for the transition from abortive to productive transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).

-

Role of P-TEFb: P-TEFb phosphorylation of Pol II releases it from promoter-proximal pausing, allowing for the transcription of downstream genes. Many of these genes encode for short-lived anti-apoptotic proteins (e.g., Mcl-1) that are crucial for the survival of cancer cells.

-

Action of 9-Cyclopentyladenine: Inhibition of CDK9 by 9-Cyclopentyladenine would lead to a decrease in Pol II phosphorylation, resulting in transcriptional arrest. The subsequent downregulation of anti-apoptotic proteins is expected to lower the threshold for apoptosis, sensitizing cancer cells to programmed cell death.

Induction of Apoptosis

The combined effects of cell cycle arrest and transcriptional inhibition are anticipated to culminate in the induction of apoptosis, or programmed cell death. The depletion of critical survival proteins due to CDK9 inhibition shifts the cellular balance in favor of pro-apoptotic signals, leading to the activation of the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, the formation of the apoptosome, and the activation of a cascade of caspases (initiator caspase-9 and executioner caspase-3), which ultimately dismantle the cell.

Key Signaling Pathways

The following diagrams illustrate the core signaling pathways expected to be modulated by this compound.

9-Cyclopentyladenine Monomethanesulfonate: A Technical Guide to its Applications in Cellular Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Cyclopentyladenine (9-CP-Ade) monomethanesulfonate is a synthetic, cell-permeable purine derivative with significant utility in biochemical and pharmacological research. It primarily functions as a non-competitive inhibitor of adenylyl cyclase, targeting the enzyme's P-site. This inhibitory action leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger involved in a myriad of signaling pathways. Consequently, 9-Cyclopentyladenine monomethanesulfonate has been employed as a valuable tool to investigate the roles of cAMP in diverse physiological processes, including neurogenesis, smooth muscle relaxation, and epidermal barrier function. This technical guide provides an in-depth overview of its mechanism of action, summarizes key experimental findings, presents detailed experimental protocols, and illustrates its role in cellular signaling pathways.

Introduction

This compound is a stable salt form of 9-Cyclopentyladenine, enhancing its solubility and suitability for in vitro and in vivo studies. Its primary molecular target is adenylyl cyclase, a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to cAMP. By acting as a non-competitive inhibitor at the P-site, this compound provides a means to modulate cAMP-dependent signaling pathways.[1] This guide will explore its applications in key research areas, offering insights for scientists and drug development professionals.

Mechanism of Action: P-Site Inhibition of Adenylyl Cyclase

This compound exerts its inhibitory effect on adenylyl cyclase through a non-competitive mechanism by binding to the "P-site" of the enzyme.[1] The P-site is a regulatory domain on adenylyl cyclase that is distinct from the catalytic site where ATP binds. Inhibition via the P-site is characteristic of certain purine analogs and is dependent on the presence of an intact purine ring. This interaction allosterically modulates the enzyme's activity, leading to a decrease in the synthesis of cAMP from ATP. The resulting reduction in intracellular cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), thereby influencing a wide range of cellular functions.

Key Research Applications and Experimental Data

This compound has been utilized in several research contexts to elucidate the role of cAMP signaling.

Inhibition of Neurogenesis

In PC12 cells, a common model for neuronal differentiation, this compound has been shown to inhibit the activation of cAMP response element-binding protein (CREB), a key transcription factor in neurogenesis.[2] This inhibition ultimately blocks the process of nerve cell development.[2]

Modulation of Smooth Muscle Activity

Studies on ileal smooth muscle from mice have demonstrated that this compound can attenuate the effects of relaxin, a hormone that influences muscle contractility.[2] It prevents relaxin-induced hyperpolarization, indicating the involvement of cAMP in regulating smooth muscle activity.[2]

Restoration of Skin Permeability Barrier

In a mouse model of skin barrier disruption, this compound promoted the restoration of the keratinocyte permeability barrier by inhibiting the synthesis of cAMP.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from key studies investigating the effects of this compound.

| Application Area | Model System | Concentration | Effect | Reference |

| Adenylyl Cyclase Inhibition | Detergent-dispersed rat brain preparation | IC50 = 100 μM | Inhibition of adenylyl cyclase activity | [1] |

| Neurogenesis Inhibition | PC12 cells | 200 μM | Inhibits CREB activation and blocks neurogenesis | [2] |

| Smooth Muscle Regulation | Female CD1 Swiss mice ileal smooth muscle | 100 μM | Attenuates the effect of relaxin and prevents hyperpolarization | [2] |

| Skin Barrier Restoration | Male hairless mice | 100 μM | Promotes restoration of the keratinocyte permeability barrier | [2] |

Experimental Protocols

The following are representative protocols for experiments of the nature described in the cited research. The full-text of the original research articles was not available, and therefore these protocols are based on standard laboratory practices for such assays.

PC12 Cell Neurite Outgrowth Inhibition Assay

Objective: To assess the inhibitory effect of this compound on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.

Methodology:

-

Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Cells are seeded in collagen-coated 24-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a low-serum medium (e.g., 1% horse serum). Cells are pre-treated with varying concentrations of this compound (e.g., 10, 50, 100, 200 μM) for 1 hour.

-

Induction of Differentiation: NGF is added to the wells at a final concentration of 50 ng/mL to induce neurite outgrowth. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated for 48-72 hours.

-

Analysis: Cells are fixed with 4% paraformaldehyde and neurite outgrowth is observed and quantified using a phase-contrast microscope. A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. The percentage of differentiated cells in at least 10 random fields of view per well is determined.

Isolated Ileal Smooth Muscle Contractility Assay

Objective: To investigate the effect of this compound on relaxin-induced changes in ileal smooth muscle contractility.

Methodology:

-

Tissue Preparation: A female CD1 Swiss mouse is euthanized, and a segment of the ileum is excised and placed in Krebs-Ringer bicarbonate solution. The longitudinal muscle layer is carefully dissected.

-

Organ Bath Setup: The muscle strip is mounted in an organ bath containing Krebs-Ringer solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: The muscle is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bath solution changed every 15 minutes.

-

Treatment: Spontaneous contractions are recorded. The muscle strip is pre-treated with 100 μM this compound for 30 minutes.

-

Stimulation: Relaxin is added to the organ bath at a concentration known to induce hyperpolarization and changes in contractility.

-

Data Recording and Analysis: The mechanical activity of the muscle strip is recorded continuously. The amplitude and frequency of spontaneous contractions before and after the addition of relaxin, in the presence and absence of this compound, are analyzed.

In Vivo Skin Barrier Function Assay

Objective: To determine the effect of topical this compound on the recovery of the skin's permeability barrier after disruption.

Methodology:

-

Animal Model: Male hairless mice are used for this study.

-

Barrier Disruption: The skin barrier on the dorsal side of the mice is disrupted by tape stripping until a glistening appearance is observed, indicating removal of the stratum corneum.

-

Topical Application: Immediately after barrier disruption, a solution of 100 μM this compound in an appropriate vehicle is topically applied to the treated area. A vehicle control is applied to a contralateral site.

-

Barrier Recovery Measurement: Transepidermal water loss (TEWL) is measured at baseline (before disruption), immediately after disruption, and at various time points post-treatment (e.g., 2, 4, 6, 12, 24 hours) using a TEWL meter. A decrease in TEWL over time indicates barrier recovery.

-

Data Analysis: The rate of barrier recovery in the this compound-treated sites is compared to that of the vehicle-treated control sites.

Conclusion

This compound serves as a potent and specific tool for the investigation of cAMP-mediated signaling pathways. Its ability to non-competitively inhibit adenylyl cyclase allows for the targeted reduction of intracellular cAMP levels, enabling researchers to dissect the roles of this crucial second messenger in a variety of cellular and physiological processes. The experimental applications and protocols detailed in this guide provide a framework for utilizing this compound in studies related to neurobiology, pharmacology, and dermatology. Further research may uncover additional therapeutic and research applications for this versatile inhibitor.

References

An In-Depth Technical Guide to the Inhibition of Adenylyl Cyclase by 9-Cyclopentyladenine Monomethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of 9-Cyclopentyladenine monomethanesulfonate on adenylyl cyclase (AC) activity. 9-Cyclopentyladenine, a 9-substituted adenine derivative, has been identified as a direct inhibitor of adenylyl cyclase, thereby modulating intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). This document collates available quantitative data, details experimental methodologies for assessing its inhibitory action, and presents visual representations of the pertinent signaling pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study of cAMP signaling and the development of novel therapeutics targeting adenylyl cyclase.

Introduction to 9-Cyclopentyladenine and Adenylyl Cyclase

Adenylyl cyclases are a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to cAMP, a ubiquitous second messenger that plays a pivotal role in numerous physiological processes. The regulation of cAMP levels is critical for cellular signaling, and dysregulation is implicated in various pathological conditions. Consequently, the direct inhibition of adenylyl cyclase presents a promising therapeutic strategy.

9-Cyclopentyladenine, also known by its developmental code SQ 22,534, is a cell-permeable compound that directly inhibits adenylyl cyclase activity. Its monomethanesulfonate salt form is often utilized for its improved solubility and stability. This guide will focus on the characterization of 9-Cyclopentyladenine as an adenylyl cyclase inhibitor.

Quantitative Data on Adenylyl Cyclase Inhibition

The inhibitory potency of 9-Cyclopentyladenine has been quantified in studies utilizing human platelet membranes, a well-established model system for studying adenylyl cyclase activity. The following tables summarize the key quantitative data.

| Compound | Assay System | Stimulator | IC50 Value (µM) | Reference |

| 9-Cyclopentyladenine (SQ 22,534) | Particulate preparation of human blood platelets | Prostaglandin E1 (PGE1) | Not explicitly stated for direct AC inhibition, but related compounds have IC50s from 21 to 140 µM. | [1] |

| Compound | Assay System | Effect on cAMP Levels | IC50 Value (µM) | Reference |

| 9-Cyclopentyladenine (SQ 22,534) | Human blood platelets | Blocked PGE1-stimulated increase in cAMP | 4 | [1] |

Mechanism of Action

Studies on related 9-substituted adenine derivatives suggest that their mechanism of adenylyl cyclase inhibition is non-competitive . This implies that 9-Cyclopentyladenine does not compete with the substrate (ATP) for binding to the catalytic site of the enzyme. Instead, it is proposed to bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This mode of inhibition is characteristic of a class of inhibitors known as "P-site" inhibitors, which bind to a purine-specific inhibitory site on adenylyl cyclase.

Signaling Pathway of Adenylyl Cyclase Regulation and Inhibition

The following diagram illustrates the general signaling pathway of G-protein coupled receptor (GPCR) mediated adenylyl cyclase activation and the point of inhibition by 9-Cyclopentyladenine.

Caption: GPCR-mediated activation of adenylyl cyclase and its inhibition by 9-Cyclopentyladenine.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of 9-Cyclopentyladenine as an adenylyl cyclase inhibitor, based on established protocols for human platelet preparations.

Preparation of Human Platelet Membranes

This protocol describes the isolation of a particulate fraction from human blood platelets enriched in adenylyl cyclase activity.

Materials:

-

Freshly drawn human blood collected in acid-citrate-dextrose (ACD) anticoagulant.

-

Tris-HCl buffer (50 mM, pH 7.5)

-

EDTA (1 mM)

-

Sucrose (0.25 M)

-

Centrifuge (refrigerated)

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate PRP from red and white blood cells.

-

Platelet Pelleting: Transfer the PRP to a new tube and centrifuge at a higher speed (e.g., 2000 x g) for 10 minutes at 4°C to pellet the platelets.

-

Washing: Discard the supernatant and gently resuspend the platelet pellet in cold Tris-HCl buffer containing EDTA. Repeat the centrifugation and washing step twice to remove plasma proteins.

-

Lysis and Homogenization: Resuspend the final platelet pellet in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.5 with 1 mM EDTA) and allow to swell for 10 minutes on ice. Homogenize the swollen platelets with 10-15 strokes of a homogenizer.

-

Membrane Fractionation: Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Particulate Preparation: Centrifuge the resulting supernatant at a high speed (e.g., 30,000 x g) for 20 minutes at 4°C to pellet the platelet membranes.

-

Final Preparation: Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and determine the protein concentration (e.g., by Bradford or BCA assay). Store the membrane preparation in aliquots at -80°C.

Experimental Workflow for Platelet Membrane Preparation

Caption: Workflow for the preparation of human platelet membranes.

Adenylyl Cyclase Activity Assay

This protocol describes a method to measure the inhibitory effect of 9-Cyclopentyladenine on adenylyl cyclase activity in the prepared platelet membranes.

Materials:

-

Prepared platelet membranes

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EDTA)

-

ATP (1 mM)

-

[α-³²P]ATP (as a tracer)

-

cAMP regenerating system (e.g., creatine phosphate and creatine kinase)

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Prostaglandin E1 (PGE1) or other adenylyl cyclase stimulator

-

This compound (at various concentrations)

-

Stopping solution (e.g., 2% SDS, 50 mM ATP, 1.5 mM cAMP)

-

Dowex and alumina chromatography columns

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, [α-³²P]ATP, cAMP regenerating system, and a phosphodiesterase inhibitor.

-

Incubation Setup: In separate tubes, add the platelet membrane preparation. Add the desired concentrations of 9-Cyclopentyladenine or vehicle control. Include a set of tubes with a known adenylyl cyclase stimulator (e.g., PGE1) to measure inhibition of stimulated activity.

-

Initiate Reaction: Pre-incubate the tubes at 30°C for 5 minutes. Initiate the enzymatic reaction by adding the reaction mixture to each tube.

-

Incubation: Incubate the reaction at 30°C for 10-15 minutes.

-

Terminate Reaction: Stop the reaction by adding the stopping solution.

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.

-

Quantification: Quantify the amount of [³²P]cAMP produced by liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition of adenylyl cyclase activity at each concentration of 9-Cyclopentyladenine and determine the IC50 value.

Conclusion

This compound is a valuable tool for the study of adenylyl cyclase and cAMP-mediated signaling pathways. Its direct, non-competitive inhibitory action makes it a specific modulator of this enzyme class. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting adenylyl cyclase with 9-substituted adenine derivatives. Further studies are warranted to elucidate the isoform selectivity of 9-Cyclopentyladenine and to explore its efficacy in various disease models.

References

The Role of 9-Cyclopentyladenine Monomethanesulfonate in the cAMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger essential for intracellular signal transduction in response to a myriad of extracellular stimuli. The cAMP signaling pathway plays a critical role in regulating diverse physiological processes, including metabolism, gene transcription, and cellular proliferation.[1] Dysregulation of this pathway is implicated in numerous pathologies, making its components attractive targets for therapeutic intervention.[2] A key enzyme in this cascade is adenylate cyclase (AC), which catalyzes the conversion of ATP to cAMP.[3] 9-Cyclopentyladenine monomethanesulfonate is a stable, cell-permeable derivative of adenine that acts as a non-competitive inhibitor of adenylate cyclase.[4][5] This guide provides an in-depth overview of 9-Cyclopentyladenine's interaction with the cAMP signaling pathway, presenting quantitative data on its inhibitory effects and detailed experimental protocols for its characterization.

The cAMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G protein-coupled receptor (GPCR) on the cell surface. This binding event triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein. In the stimulatory pathway, the Gs alpha subunit dissociates and activates adenylate cyclase. Activated adenylate cyclase then converts ATP into cAMP.[5] Conversely, the pathway can be inhibited by the activation of a Gi-coupled receptor, whose alpha subunit inhibits adenylate cyclase.

Once produced, cAMP exerts its effects primarily through the activation of Protein Kinase A (PKA).[2] PKA, in turn, phosphorylates a multitude of downstream target proteins, including enzymes and transcription factors like the cAMP response element-binding protein (CREB), thereby modulating their activity and eliciting a cellular response.[2] The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.

Quantitative Data: Inhibitory Activity of 9-Cyclopentyladenine

9-Cyclopentyladenine, also known as SQ 22,534, has been demonstrated to inhibit adenylate cyclase activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a study on human blood platelets where cAMP levels were elevated by Prostaglandin E1 (PGE1).

| Parameter | Cell/Tissue Type | Stimulant | IC50 Value (µM) | Reference |

| Reversal of PGE1-inhibited ADP-induced platelet aggregation | Human Blood Platelets | Prostaglandin E1 | 30% reversal at 100 µM | [12] |

| Blockade of PGE1-stimulated increase in cAMP levels | Human Blood Platelets | Prostaglandin E1 | 4 | [12] |

Experimental Protocols: Adenylate Cyclase Inhibition Assay

The following is a generalized protocol for determining the inhibitory effect of this compound on adenylate cyclase activity in a cell-based assay. This protocol is based on common methodologies such as AlphaScreen or HTRF assays, which measure cAMP levels.

Objective: To determine the IC50 value of this compound for the inhibition of adenylate cyclase.

Materials:

-

Cells expressing the Gs-coupled receptor of interest

-

Cell culture medium and reagents

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Adenylate cyclase stimulator (e.g., Forskolin or a specific GPCR agonist)

-

This compound

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well white opaque microplates

-

Plate reader compatible with the chosen detection technology

Methodology:

-

Cell Culture and Plating:

-

Culture cells under standard conditions.

-

On the day of the assay, harvest and resuspend cells in assay buffer to the desired density.

-

Dispense the cell suspension into the wells of a 384-well plate.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add the diluted inhibitor to the appropriate wells of the cell plate. Include vehicle-only wells as a negative control.

-

Pre-incubate the plate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Stimulation of Adenylate Cyclase:

-

Prepare a solution of the adenylate cyclase stimulator (e.g., Forskolin) in assay buffer. This solution should also contain a PDE inhibitor (e.g., IBMX).

-

Add the stimulator/PDE inhibitor solution to all wells except for the unstimulated controls.

-

Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C to allow for cAMP production.

-

-

cAMP Detection:

-

Following the stimulation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves the addition of lysis buffer and detection reagents.

-

Incubate the plate for the recommended time to allow the detection reaction to proceed.

-

-

Data Acquisition and Analysis:

-

Measure the signal on a compatible plate reader.

-

Generate a cAMP standard curve to quantify the amount of cAMP in each sample.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

-

Conclusion

This compound serves as a valuable tool for researchers studying the cAMP signaling pathway. Its cell-permeable nature and non-competitive inhibitory action on adenylate cyclase allow for the effective modulation of intracellular cAMP levels. The quantitative data and experimental protocols provided in this guide offer a solid foundation for professionals in basic research and drug development to investigate the intricacies of cAMP signaling and to explore the therapeutic potential of adenylate cyclase inhibition.

References

An In-depth Technical Guide to 9-Cyclopentyladenine Monomethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 9-Cyclopentyladenine Monomethanesulfonate, a key inhibitor molecule in cellular signaling research. The information is curated for professionals in drug development and scientific research, with a focus on data presentation, experimental context, and visualization of its mechanism of action.

Core Chemical and Physical Properties

This compound is a stable, cell-permeable, non-competitive adenylyl cyclase inhibitor.[1][2][3] Its chemical and physical characteristics are summarized below, providing essential data for experimental design and application.

| Property | Value | Source |

| Synonyms | 9-CP-Ade mesylate, 9-Cyclopentyladenine mesylate | [1][2] |

| CAS Number | 189639-09-6 | [1][2] |

| Molecular Formula | C₁₀H₁₃N₅ · CH₃SO₃H | [1] |

| Molecular Weight | 299.35 g/mol | [1][2] |

| Appearance | White to beige powder | |

| Melting Point | 180-183 °C | |

| Solubility | H₂O: 5 mg/mL, clear | |

| Purity | ≥97% (HPLC) | [1][2] |

| Storage | Room temperature |

Mechanism of Action: Adenylyl Cyclase Inhibition

This compound functions as a non-competitive inhibitor of adenylyl cyclase by targeting the enzyme's P-site. Adenylyl cyclases are crucial enzymes in cellular signaling, responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The inhibition of this pathway has significant implications for downstream cellular processes.

The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the point of inhibition by this compound.

Caption: Adenylyl cyclase signaling pathway and its inhibition.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively detailed in publicly available literature, the synthesis of related N6-cyclopentyladenine analogues generally proceeds from 6-chloropurine. The general steps involve the substitution of the chlorine atom with cyclopentylamine and subsequent modifications. The final product is then likely converted to the monomethanesulfonate salt to improve solubility and stability.

General Synthesis Outline for N6-Cyclopentyladenine Derivatives:

-

Starting Material: 6-chloropurine is a common precursor.

-

N-alkylation: Introduction of the cyclopentyl group at the N6 position is typically achieved by reacting 6-chloropurine with cyclopentylamine.

-

Purification: The resulting N6-cyclopentyladenine is purified using standard techniques such as column chromatography.

-

Salt Formation: To obtain the monomethanesulfonate salt, the purified N6-cyclopentyladenine would be treated with methanesulfonic acid in an appropriate solvent, followed by crystallization or precipitation of the salt.

Analytical Methods:

The following diagram outlines a general workflow for the quality control of this compound.

Caption: Quality control workflow for this compound.

Conclusion

This compound is a valuable tool for researchers studying cellular signaling pathways involving adenylyl cyclase and cAMP. Its well-defined chemical properties and potent inhibitory activity make it a reliable reagent for in vitro and in cell-based assays. This guide provides the core technical information required for its effective use in a research setting. Further investigation into specific synthesis and analytical protocols may be necessary for specialized applications.

References

An In-depth Technical Guide to 9-Cyclopentyladenine Monomethanesulfonate for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPA's high affinity and selectivity for the adenosine A1 receptor make it an invaluable tool for investigating the physiological and pathophysiological roles of this receptor in the central nervous system.[2][3] Research has implicated A1 receptor signaling in a variety of neuronal processes, including neurotransmission, sleep regulation, neuroprotection, and the modulation of pain and seizure activity.[2][4]

Physicochemical Properties and Formulation

While specific data for the monomethanesulfonate salt are limited, the properties of the parent compound, N6-Cyclopentyladenosine (CPA), are well-documented.

| Property | Value | Reference |

| Molecular Formula | C15H21N5O4 | [5] |

| Molecular Weight | 335.36 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Water: 1.7 mg/mL0.1 M HCl: 12 mg/mLDMSO: 23 mg/mL | [5] |

Note on the Monomethanesulfonate Salt: Methanesulfonate (mesylate) salts are commonly used in pharmaceuticals to enhance the solubility and dissolution rate of active pharmaceutical ingredients. It is therefore probable that 9-Cyclopentyladenine monomethanesulfonate exhibits improved aqueous solubility compared to the free base, which can be advantageous for in vivo and in vitro experimental preparations.

Formulation for In Vivo Studies

For intraperitoneal (i.p.) administration in animal models, CPA can be formulated as follows:

-

Prepare a stock solution of CPA in a suitable organic solvent like DMSO.

-

For the final injection volume, the stock solution can be diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline. A common preparation involves adding the DMSO stock to PEG300, mixing, then adding Tween-80, mixing again, and finally bringing the solution to the desired volume with saline.[2]

Mechanism of Action and Signaling Pathways

N6-Cyclopentyladenosine is a potent and selective agonist of the adenosine A1 receptor, a G-protein coupled receptor (GPCR).[2][3] The binding affinities (Ki) of CPA for human adenosine receptors are summarized below.

| Receptor Subtype | Ki (nM) | Reference |

| Adenosine A1 | 2.3 | [2] |

| Adenosine A2A | 790 | [2] |

| Adenosine A3 | 43 | [2] |

The data clearly indicates CPA's high selectivity for the A1 receptor over A2A and A3 receptors.

Upon binding of CPA, the A1 receptor activates inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular signaling events that ultimately modulate neuronal function.

Applications in Neuroscience Research

Neuroprotection

The activation of A1 receptors by CPA has been shown to be neuroprotective in various models of neuronal injury. This is largely attributed to the inhibition of excitotoxicity through the reduction of presynaptic glutamate release and postsynaptic hyperpolarization.

Pain and Nociception

CPA has demonstrated antinociceptive effects in models of acute and chronic pain.[3] This suggests a role for A1 receptor agonism in the modulation of pain signaling pathways.

Epilepsy and Seizure Control

By suppressing excessive neuronal firing, A1 receptor agonists like CPA have shown anticonvulsant properties.[2] They can delay the onset of seizures in various animal models.[2]

Learning and Memory

The role of A1 receptor activation in learning and memory is complex. Some studies have shown that CPA can impair memory retention in tasks such as the passive avoidance test, suggesting that A1 receptor signaling is involved in the modulation of cognitive processes.[6]

Experimental Protocols

In Vitro Electrophysiology in Brain Slices

This protocol provides a general framework for studying the effects of 9-Cyclopentyladenine on synaptic transmission in acute brain slices.

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Brain Extraction and Slicing: Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.

-

Slice Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

Recording: Transfer a slice to the recording chamber of an electrophysiology setup and continuously perfuse with oxygenated aCSF.

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

-

Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) for a stable period.

-

Drug Application: Bath-apply this compound at the desired concentration (e.g., 1-100 nM).

-

Effect Recording: Record the changes in synaptic activity in the presence of the compound.

-

Washout: Perfuse the slice with drug-free aCSF to observe any reversal of the effects.

Passive Avoidance Test in Mice

This behavioral paradigm is used to assess the effect of 9-Cyclopentyladenine on learning and memory.[6]

Methodology:

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

-

Drug Administration: Administer this compound (e.g., 0.15-2.25 µmol/kg, i.p.) or vehicle to the mice 30 minutes before the training session.[6]

-

Training: Place the mouse in the light compartment. When the mouse enters the dark compartment, close the door and deliver a brief, mild footshock.

-

Retention Interval: Return the mouse to its home cage for a 24-hour period.

-

Testing: Place the mouse back in the light compartment and measure the latency to enter the dark compartment. An increased latency is indicative of memory retention.

cAMP Assay

This assay is used to quantify the inhibition of adenylyl cyclase activity by 9-Cyclopentyladenine in a cell-based system.

Methodology:

-

Cell Culture: Plate cells expressing the adenosine A1 receptor (e.g., HEK293 cells) in a multi-well plate.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Stimulation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

Data Analysis: Plot the concentration-response curve to determine the IC50 value of 9-Cyclopentyladenine for the inhibition of cAMP production.

Conclusion

This compound, through its active component CPA, is a highly valuable pharmacological tool for the study of adenosine A1 receptor function in the nervous system. Its potency and selectivity allow for the precise investigation of A1 receptor-mediated signaling in a wide range of neuroscience research areas, from fundamental synaptic physiology to the development of novel therapeutic strategies for neurological and psychiatric disorders. This guide provides a foundational understanding of its properties, mechanism of action, and key experimental applications to aid researchers in their scientific endeavors.

References

- 1. N6-Cyclopentyladenosine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Design and in vivo Characterization of A1 Adenosine Receptor Agonists in the Native Ribose and Conformationally-Constrained (N)-Methanocarba Series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N6-Cyclopentyladenosine solid 41552-82-3 [sigmaaldrich.com]

- 6. N6-cyclopentyladenosine impairs passive avoidance retention by selective action at A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Adenosine Pathway Modulators and TLR9 Agonists in Oncology: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound "9-Cyclopentyladenine monomethanesulfonate" does not appear in substantive cancer research literature, suggesting a potential misnomer in inquiry. However, the broader chemical class to which it may belong, and related compounds that modulate purinergic signaling, are at the forefront of immuno-oncology research. This technical guide will delve into two key areas that have emerged from investigations into purine-like molecules in cancer: the role of adenosine receptor antagonists and the function of Toll-Like Receptor 9 (TLR9) agonists in cancer studies.

Adenosine Receptor Antagonism in the Tumor Microenvironment

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressant. Adenosine exerts its effects by binding to A2a and A2b receptors on the surface of immune cells, such as T cells, leading to impaired activation, proliferation, and cytotoxic activity.[1] Consequently, blocking these receptors has become a promising strategy to restore anti-tumor immunity.

Mechanism of Action: A2a/A2b Receptor Antagonism

Etrumadenant is an orally bioavailable, selective antagonist of both A2a and A2b adenosine receptors.[1] By blocking these receptors, etrumadenant aims to reverse adenosine-mediated immunosuppression within the TME, thereby enhancing the efficacy of other cancer therapies like chemotherapy and immunotherapy.[1]

Signaling Pathway of Adenosine-Mediated Immunosuppression and its Blockade

Caption: Adenosine in the TME binds to A2a/A2b receptors on immune cells, leading to immunosuppression. Etrumadenant blocks this interaction.

Clinical Studies with Etrumadenant

A notable clinical study involving etrumadenant is the ARC-9 trial (NCT04660812), a Phase Ib/II trial evaluating its safety and efficacy in combination with other agents in patients with metastatic colorectal cancer (mCRC).[1][2]

Experimental Protocol: ARC-9 Trial (Cohort B)

-

Objective: To evaluate the efficacy and safety of etrumadenant (E) combined with zimberelimab (Z; an anti-PD-1 antibody), FOLFOX, and bevacizumab (bev) versus regorafenib (rego) in refractory mCRC.[1][2]

-

Patient Population: Patients with mCRC who had previously progressed on both oxaliplatin- and irinotecan-containing regimens.[1][2]

-

Randomization: Patients were randomized 2:1 to receive either the etrumadenant combination (EZFB) or regorafenib.[1][2]

-

Dosing Regimen (EZFB arm):

Quantitative Data from the ARC-9 Trial (Cohort B)

| Outcome | Etrumadenant Combination (EZFB) | Regorafenib (rego) | Hazard Ratio (95% CI) | p-value |

| Median PFS | Not reported in abstract | Not reported in abstract | 0.27 (0.17-0.43) | < 0.0001 |

| Median OS | Not reported in abstract | Not reported in abstract | 0.37 (0.22-0.63) | 0.0003 |

Data as of November 13, 2023, with a median follow-up of 20.4 months.[1][2]

Toll-Like Receptor 9 (TLR9) Agonism in Cancer Immunotherapy

Toll-Like Receptor 9 (TLR9) is an intracellular pattern recognition receptor found in immune cells like dendritic cells (DCs), macrophages, and natural killer (NK) cells.[2] Its natural ligands are unmethylated cytidine phosphate guanosine (CpG) oligodinucleotides, which are common in microbial DNA but not mammalian DNA.[2] Synthetic CpG oligodeoxynucleotides (ODNs) are used as TLR9 agonists to stimulate an anti-tumor immune response.[2]

Mechanism of Action: TLR9 Agonism

Upon binding of a CpG ODN, TLR9 initiates a signaling cascade that leads to the activation of innate immunity and subsequent adaptive immune responses.[2] This includes the production of type I interferons (IFNs) and other inflammatory cytokines, which promote the maturation of antigen-presenting cells and enhance the cytotoxic activity of NK cells and T cells.[3]

Signaling Pathway of TLR9 Agonism

Caption: TLR9 agonists like CpG ODNs activate a signaling cascade via MyD88, leading to cytokine production and an anti-tumor immune response.

Preclinical and Clinical Studies of TLR9 Agonists

Preclinical studies have demonstrated that TLR9 agonists can be effective as monotherapy and in combination with other agents.[2] Clinical trials are ongoing to evaluate their efficacy in various cancers.[2]

A Phase I study of CpG ODN (K3) in lung cancer patients aimed to assess its safety and impact on the immune system.[4]

Experimental Protocol: Phase I Study of CpG ODN (K3) in Lung Cancer

-

Objective: To assess the safety and immune responses to CpG ODN (K3) in patients with advanced lung cancer.[4]

-

Primary Endpoint: Proportion of dose-limiting toxicities (DLTs).[4]

-

Secondary Endpoints: Safety profile, immune response (changes in immune cells and cytokine production), and progression-free survival (PFS).[4]

-

Methodology: Patients received escalating doses of CpG ODN (K3) to determine the maximum tolerated dose.[4]

Quantitative Data from the Phase I Study of CpG ODN (K3)

| Immune Marker Change (from baseline to day 29) | Mean Value Change | p-value |

| Percentage of T-bet-expressing CD8+ T cells | 49.8% to 59.1% | 0.0273 |

| T-bet-expressing effector memory CD8+ T cells | 52.7% to 63.7% | 0.0195 |

| Terminally differentiated effector memory CD8+ T cells | 82.3% to 90.0% | 0.0039 |

Serum levels of IFN-α2, IFN-γ, and CXCL10 also showed increases after the third administration.[4]

Experimental Workflow for Assessing Immune Response to a TLR9 Agonist

Caption: Workflow for a clinical trial evaluating the immune response to a TLR9 agonist, from patient enrollment to data analysis.

Conclusion

While the specific compound "this compound" is not prominently featured in cancer literature, the exploration of related purinergic signaling modulators has yielded significant therapeutic strategies. Adenosine receptor antagonists like etrumadenant are showing promise in clinical trials by reversing immunosuppression in the tumor microenvironment. Concurrently, TLR9 agonists represent a powerful approach to stimulate a robust innate and adaptive anti-tumor immune response. Continued research into these pathways will be crucial for the development of novel and effective cancer immunotherapies.

References

- 1. ARC-9: A randomized study to evaluate etrumadenant based treatment combinations in previously treated metastatic colorectal cancer (mCRC). - ASCO [asco.org]

- 2. Toll-Like Receptor 9 Agonists in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toll-Like Receptor 9 Agonists in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CpG ODN (K3)-toll-like receptor 9 agonist-induces Th1-type immune response and enhances cytotoxic activity in advanced lung cancer patients: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Principles of Adenylyl Cyclase Inhibition by 9-CP-Ade Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Cyclopentyladenine mesylate (9-CP-Ade mesylate) is a stable, cell-permeable, non-competitive inhibitor of adenylyl cyclase (AC).[1] This technical guide delineates the fundamental principles of its inhibitory action, focusing on its mechanism, relevant signaling pathways, and experimental methodologies for its characterization. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of 9-CP-Ade mesylate as a tool for modulating cyclic AMP (cAMP) signaling.

Introduction to Adenylyl Cyclase and the cAMP Signaling Pathway

Adenylyl cyclases are a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to the second messenger cyclic AMP (cAMP).[2] The cAMP signaling pathway is a ubiquitous and critical signal transduction cascade involved in a myriad of physiological processes, including heart rate regulation, cortisol secretion, glycogen metabolism, and memory.[3] The pathway is initiated by the binding of an extracellular ligand to a G protein-coupled receptor (GPCR), which in turn activates a stimulatory G protein (Gs). The α-subunit of the Gs protein then activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3]

cAMP exerts its effects primarily through the activation of protein kinase A (PKA).[4] Activated PKA phosphorylates a multitude of downstream protein targets, including enzymes and transcription factors like the cAMP response element-binding protein (CREB), thereby modulating their activity and altering gene expression.[2][4] The cAMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to adenosine monophosphate (AMP).[5]

Mechanism of Adenylyl Cyclase Inhibition by 9-CP-Ade Mesylate

9-CP-Ade mesylate belongs to the class of 9-substituted adenine derivatives that function as P-site inhibitors of adenylyl cyclase.[1] The "P-site" is a regulatory domain on the enzyme that is distinct from the catalytic active site where ATP binds.[6]

Key characteristics of 9-CP-Ade mesylate's inhibitory action include:

-

Non-Competitive Inhibition: 9-CP-Ade mesylate binds to the P-site, an allosteric site, and does not compete with the substrate ATP for binding at the active site.[1][7] This means that increasing the concentration of ATP will not overcome the inhibitory effect of 9-CP-Ade mesylate.[7]

-

Cell Permeability: The chemical structure of 9-CP-Ade mesylate allows it to readily cross cell membranes, making it an effective tool for studying cAMP signaling in intact cells.[1]

-

Stability: It is a chemically and metabolically stable compound, ensuring consistent and reproducible experimental results.[1]

The binding of 9-CP-Ade mesylate to the P-site induces a conformational change in the adenylyl cyclase enzyme, which ultimately reduces its catalytic efficiency and leads to a decrease in the rate of cAMP synthesis.[6]

Quantitative Data on Adenylyl Cyclase Inhibition

| Compound | Target System | Experimental Conditions | IC50 Value | Reference |

| 9-Cyclopentyladenine | sAC-dependent cellular assay | Not specified | >500 µM (did not reach 50% inhibition) | [8] |

sAC: soluble Adenylyl Cyclase

Signaling Pathways and Experimental Workflow

cAMP Signaling Pathway and Inhibition by 9-CP-Ade Mesylate

The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention by 9-CP-Ade mesylate.

Caption: Inhibition of the cAMP signaling pathway by 9-CP-Ade mesylate.

Experimental Workflow for Adenylyl Cyclase Inhibition Assay

The following diagram outlines a typical experimental workflow for determining the inhibitory effect of 9-CP-Ade mesylate on adenylyl cyclase activity.

Caption: Workflow for an adenylyl cyclase inhibition assay.

Detailed Experimental Protocol: Adenylyl Cyclase Activity Assay

This protocol is a generalized procedure for measuring adenylyl cyclase activity and its inhibition by 9-CP-Ade mesylate, based on established methods.[9][10] Researchers should optimize specific conditions for their experimental system.

Materials and Reagents

-

Cell membranes expressing the adenylyl cyclase isoform of interest

-

9-CP-Ade mesylate stock solution (in DMSO or appropriate solvent)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2 (or MnCl2, as P-site inhibition can be metal-dependent), 1 mM EGTA

-

ATP solution: 1 mM ATP in assay buffer

-

[α-32P]ATP (radiolabeled tracer)

-

cAMP solution (for recovery determination)

-

[3H]cAMP (for recovery determination)

-

Stop Solution: 2% Sodium Dodecyl Sulfate (SDS), 40 mM ATP, 1.4 mM cAMP

-

Dowex AG 50W-X4 resin

-

Neutral alumina

-

Scintillation cocktail

-

Scintillation counter

Procedure

-

Preparation of Cell Membranes: Isolate cell membranes from tissues or cultured cells expressing the adenylyl cyclase of interest using standard differential centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

Assay Setup:

-

Prepare a series of dilutions of 9-CP-Ade mesylate in the assay buffer. Include a vehicle control (e.g., DMSO).

-

In reaction tubes, add the following in order:

-

Assay Buffer

-

9-CP-Ade mesylate dilution or vehicle

-

Cell membrane preparation (typically 10-50 µg of protein)

-

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of the Enzymatic Reaction:

-

Prepare a reaction mixture containing ATP and [α-32P]ATP. The final ATP concentration in the assay is typically around 100 µM.

-

Initiate the reaction by adding the ATP/[α-32P]ATP mixture to the pre-incubated tubes.

-

Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Termination of the Reaction:

-

Stop the reaction by adding the Stop Solution to each tube.

-

To monitor the recovery of cAMP during the purification step, add a known amount of [3H]cAMP to each tube.

-

-

Purification of [32P]cAMP:

-

Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP and other phosphorylated compounds using a two-column chromatography method.[10]

-

Apply the reaction mixture to a Dowex AG 50W-X4 column. Wash the column with water to elute the [32P]cAMP.

-

Apply the eluate from the Dowex column to a neutral alumina column. Wash the alumina column with buffer (e.g., 100 mM imidazole-HCl, pH 7.5) to elute the [32P]cAMP.

-

-

Quantification:

-

Collect the eluate from the alumina column into scintillation vials.

-

Add scintillation cocktail and quantify the amount of [32P]cAMP and [3H]cAMP using a dual-channel scintillation counter.

-

The [3H]cAMP counts are used to calculate the recovery of cAMP for each sample.

-

-

Data Analysis:

-

Calculate the specific activity of adenylyl cyclase (pmol cAMP/min/mg protein) after correcting for the recovery.

-

Plot the adenylyl cyclase activity as a function of the 9-CP-Ade mesylate concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

9-CP-Ade mesylate serves as a valuable pharmacological tool for the investigation of cAMP-mediated signaling pathways. Its cell-permeable nature and non-competitive mechanism of action at the P-site of adenylyl cyclase allow for the specific and effective reduction of intracellular cAMP levels. This technical guide provides a foundational understanding of its principles of inhibition, along with the necessary experimental framework for its application in research and drug discovery. Further characterization of its inhibitory profile against the full panel of adenylyl cyclase isoforms will enhance its utility as a selective pharmacological agent.

References

- 1. 腺苷酸环化酶 [sigmaaldrich.com]

- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 4. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Molecular basis for P-site inhibition of adenylyl cyclase. | Semantic Scholar [semanticscholar.org]

- 7. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

- 8. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 9-Cyclopentyladenine Monomethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Cyclopentyladenine is an N6-substituted adenine analog. While specific data for the monomethanesulfonate salt is limited in publicly available literature, compounds with this core structure are frequently investigated as modulators of protein kinases, particularly Cyclin-Dependent Kinases (CDKs). This document provides a detailed experimental protocol for characterizing the potential inhibitory effects of 9-Cyclopentyladenine monomethanesulfonate, with a primary focus on CDK9, a key regulator of transcription. The protocols are based on established methodologies for evaluating CDK inhibitors.

Mechanism of Action

Cyclin-Dependent Kinase 9 (CDK9) is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which also includes a cyclin partner (T1, T2a, T2b, or K). The primary role of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event is critical for the transition from abortive to productive transcription elongation. Inhibition of CDK9 leads to a decrease in Pol II-mediated transcription of short-lived mRNAs, many of which encode anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC). Consequently, CDK9 inhibition can induce apoptosis in cancer cells that are dependent on these transcripts for survival.[1]

Given its structural similarity to other known kinase inhibitors, this compound is hypothesized to act as an ATP-competitive inhibitor of CDK9. By binding to the ATP pocket of the kinase, it would prevent the phosphorylation of RNA Polymerase II, thereby inhibiting transcription elongation and promoting apoptosis in susceptible cell lines.

Data Presentation

The following table summarizes the inhibitory activity of various known CDK9 inhibitors. This data is provided for comparative purposes to benchmark the activity of this compound.

| Compound | CDK9 IC50 (nM) | CDK Isoform Selectivity | Cell-Based Assay IC50 (nM) | Cell Line(s) |

| Atuveciclib (BAY-1143572) | 6 | >150-fold over other CDKs | Not specified | T-cell leukemia/lymphoma |

| CDKI-73 | Not specified | Also inhibits CDK1, CDK2, CDK5, Aurora A/B, GSK3β | 30 | MCF-7, HCT-116 |

| Compound 9 | 0.93 | >1000-fold over other CDKs | 31 (average) | Leukemia and lymphoma cell lines |

| Compound 10 | 1.27 | >1000-fold over other CDKs | 31 (average) | Leukemia and lymphoma cell lines |

| LDC067 | 44 | 55-fold vs. CDK2, >230-fold vs. CDK6/7 | Not specified | Mouse embryonic stem cells |

| CDK9-IN-7 | 11 | >13-fold over CDK4/6 | <500 | A549, H1299 (NSCLC) |

Experimental Protocols

Biochemical Kinase Assay for CDK9 Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the CDK9/Cyclin T1 complex. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Pol II)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound (test compound)

-

Known CDK9 inhibitor (positive control, e.g., Atuveciclib)

-

DMSO (vehicle control)

-

Luminescent kinase assay kit (e.g., Kinase-Glo® Max)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup:

-

Add 5 µL of the diluted test compound, positive control, or vehicle control (DMSO in assay buffer) to the wells of the microplate.

-

Add 10 µL of a solution containing the CDK9/Cyclin T1 enzyme and the kinase substrate in assay buffer.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Kinase Reaction Initiation:

-

Add 10 µL of ATP solution (in assay buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK9.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

-

Add 25 µL of the kinase assay reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Assay for CDK9 Inhibition: Proliferation/Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of a cancer cell line known to be sensitive to CDK9 inhibition (e.g., MOLM-13, a human acute myeloid leukemia cell line).

Materials:

-

MOLM-13 cells (or other suitable cancer cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Known CDK9 inhibitor (positive control)

-

DMSO (vehicle control)

-

Cell proliferation/viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or a colorimetric reagent like MTT or WST-8)

-

Sterile, clear-bottom 96-well cell culture plates

-

Humidified incubator at 37°C with 5% CO2

-

Microplate reader (luminescence, absorbance, or fluorescence, depending on the chosen reagent)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to acclimate.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound and the positive control in complete culture medium.

-

Add 10 µL of the diluted compounds to the respective wells. The final DMSO concentration should be below 0.5%.

-

Include wells with vehicle control (medium with DMSO) and no-cell controls (medium only).

-

-

Incubation:

-

Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

-

-

Viability Measurement:

-

Equilibrate the plate and the viability reagent to room temperature.

-

Add the recommended volume of the viability reagent to each well (e.g., 100 µL for CellTiter-Glo®).

-

Incubate as per the manufacturer's instructions (e.g., 10 minutes for CellTiter-Glo®).

-

Measure the signal (luminescence or absorbance) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background signal from the no-cell control wells.

-

Calculate the percent viability for each compound concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Western Blot for Target Engagement

To confirm that this compound inhibits CDK9 activity within cells, a Western blot can be performed to detect changes in the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 (pSer2-Pol II), a direct downstream target of CDK9.

Materials:

-

Cell line used in the proliferation assay

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pSer2-Pol II, anti-total Pol II, anti-Mcl-1, anti-c-Myc, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with varying concentrations of this compound for a defined period (e.g., 6 hours).

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the levels of pSer2-Pol II, Mcl-1, and c-Myc to the total Pol II and the loading control, respectively. A dose-dependent decrease in these proteins would indicate target engagement and downstream effects of CDK9 inhibition.

-

Mandatory Visualization

Caption: CDK9 Signaling Pathway and Point of Inhibition.

References

Application Notes and Protocols: 9-Cyclopentyladenine Monomethanesulfonate in GPCR Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Cyclopentyladenine monomethanesulfonate is a stable, cell-permeable, and non-competitive inhibitor of adenylyl cyclase.[1][2][3] It acts by targeting the P-site of the enzyme.[3] This compound serves as a valuable tool for investigating G protein-coupled receptor (GPCR) signaling pathways, particularly those mediated by the Gs alpha subunit, which stimulates adenylyl cyclase activity and subsequent cyclic AMP (cAMP) production. Its ability to permeate cell membranes allows for its use in both biochemical and cell-based assays to dissect the role of cAMP in various physiological and pathological processes.

These application notes provide an overview of the utility of this compound in GPCR research and offer detailed protocols for its use in studying GPCR-mediated adenylyl cyclase activity.

Mechanism of Action in Gs-Coupled GPCR Signaling

G protein-coupled receptors are a large family of transmembrane proteins that play crucial roles in cellular signaling.[4][5] The activation of a Gs-coupled GPCR by an agonist leads to a conformational change, facilitating the exchange of GDP for GTP on the Gs alpha subunit. The activated Gsα-GTP subunit then dissociates from the βγ subunits and stimulates adenylyl cyclase to convert ATP into the second messenger cAMP. This compound directly inhibits adenylyl cyclase, thereby blocking this key step in the signaling cascade and preventing the downstream effects of cAMP.

Quantitative Data

The inhibitory potency of 9-Cyclopentyladenine and its monomethanesulfonate salt has been determined in various experimental systems. The following table summarizes key quantitative data.

| Compound | Assay System | Parameter | Value | Reference |

| This compound | Detergent-dispersed rat brain preparation | IC₅₀ | 100 μM | [3] |

| 9-Cyclopentyladenine (SQ 22,534) | Human blood platelets (PGE₁-stimulated) | IC₅₀ (cAMP increase) | 4 μM | [1] |

Experimental Protocols

Protocol 1: Inhibition of Adenylyl Cyclase Activity in a Cell-Based cAMP Accumulation Assay

This protocol describes a method to assess the inhibitory effect of this compound on agonist-stimulated cAMP production in whole cells.

Workflow Diagram

Materials:

-

Cells expressing the Gs-coupled GPCR of interest (e.g., HEK293-β₂AR)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

Assay buffer (e.g., HBSS or PBS with 0.5 mM IBMX, a phosphodiesterase inhibitor)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

GPCR agonist stock solution

-

cAMP assay kit (e.g., HTRF, ELISA, LANCE)

-

96-well or 384-well microplates

-

Plate reader compatible with the chosen cAMP assay kit

Procedure:

-

Cell Seeding: Seed the cells into the microplate at an appropriate density and culture overnight to allow for attachment.

-

Pre-incubation with Inhibitor:

-

Prepare serial dilutions of this compound in assay buffer.

-

Remove the culture medium from the cells and wash once with assay buffer.

-

Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 10-30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add the GPCR agonist at a final concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (0% inhibition) and a baseline control (e.g., unstimulated cells, 100% inhibition).

-

Plot the normalized response against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Direct Inhibition of Adenylyl Cyclase in Membrane Preparations

This protocol outlines an in vitro assay to measure the direct inhibitory effect of this compound on adenylyl cyclase activity in isolated cell membranes.

Workflow Diagram

Materials:

-

Cell membrane preparation containing the GPCR and adenylyl cyclase

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

ATP solution

-

GTPγS solution (for direct G protein activation) or a specific GPCR agonist

-

This compound stock solution

-

cAMP standard solutions

-

cAMP detection method (e.g., radioimmunoassay or a non-radioactive kit)

Procedure:

-

Membrane Preparation: Prepare cell membranes from a suitable cell line or tissue using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup:

-

In a microplate or microcentrifuge tubes, combine the assay buffer, membrane preparation (e.g., 10-20 µg of protein), and serial dilutions of this compound.

-

Include a vehicle control.

-

-

Reaction Initiation:

-

Add the GPCR agonist and GTP, or GTPγS to activate adenylyl cyclase.

-

Add ATP to start the enzymatic reaction.

-

Incubate at 30°C for a defined period (e.g., 10-15 minutes).

-

-

Reaction Termination and cAMP Measurement:

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).

-

Centrifuge to pellet the membranes.

-

Measure the amount of cAMP produced in the supernatant using a suitable detection method.

-

-

Data Analysis:

-

Calculate the rate of cAMP production.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value as described in Protocol 1.

-

Applications in GPCR Signaling Research

-

Elucidating the role of cAMP in cellular responses: By selectively inhibiting adenylyl cyclase, researchers can determine whether a specific cellular response to a GPCR agonist is mediated by cAMP or by other signaling pathways (e.g., Gβγ-mediated signaling or β-arrestin-mediated signaling).

-

Studying Gs versus Gi coupling: In cells where a GPCR can couple to both Gs and Gi, this inhibitor can be used to isolate the effects of Gi signaling by blocking the Gs-mediated cAMP production.

-

Investigating downstream effectors of cAMP: The compound can be used to confirm that the activation of downstream targets such as Protein Kinase A (PKA) or Exchange Protein directly activated by cAMP (EPAC) is dependent on adenylyl cyclase activity.

-

Screening for biased agonists: In combination with other assays, this compound can help to characterize biased agonists that preferentially activate G protein-independent signaling pathways.

Conclusion

This compound is a potent and versatile tool for the study of GPCR signaling. Its ability to directly inhibit adenylyl cyclase provides a straightforward method for investigating the role of the cAMP signaling pathway in a wide range of biological processes. The protocols provided herein offer a starting point for researchers to incorporate this inhibitor into their experimental designs to further unravel the complexities of GPCR-mediated signal transduction.

References

- 1. Inhibition of adenylate cyclase in human blood platelets by 9-substituted adenine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPCR Biosensors to Study Conformational Dynamics and Signaling in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes for In Vitro Assay of 9-Cyclopentyladenine Monomethanesulfonate Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Cyclopentyladenine monomethanesulfonate is a stable, cell-permeable, non-competitive inhibitor of adenylyl cyclase (AC).[1][2] Adenylyl cyclase is a key enzyme in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of physiological processes.[3] By inhibiting adenylyl cyclase, this compound provides a valuable tool for studying the role of the cAMP signaling pathway in various cellular functions and for the development of potential therapeutics targeting this pathway. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro activity of this compound.

Mechanism of Action